4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Descripción general

Descripción

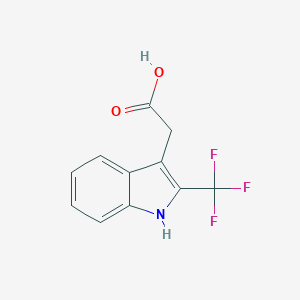

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Aplicaciones Científicas De Investigación

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast, also known as Roflumilast Impurity A, is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast Impurity A inhibits PDE4, which metabolizes or breaks down cyclic AMP . By inhibiting PDE4, it changes the way cyclic AMP is metabolized, thereby altering how inflammatory cells and skin cells interpret the levels of cyclic AMP . This alteration can influence whether these cells ramp up or reduce the amount of inflammation .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast Impurity A affects the cAMP signaling pathway . When cAMP signaling is altered with a PDE4 inhibitor like Roflumilast Impurity A, it reduces the amount of inflammatory signaling in inflammatory cells located within the skin of patients with conditions like psoriasis or atopic dermatitis . Over time, this leads to changes in the signs and symptoms of the disease .

Pharmacokinetics

Studies on roflumilast, a related compound, show that it has a bioavailability of 15% after topical administration . The plasma concentration-time curve is flat, with a peak-to-trough ratio of 1.2 . The terminal half-life in adult patients is 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered .

Action Environment

The action of Roflumilast Impurity A can be influenced by environmental factors. For instance, the outcomes of certain chemical reactions involved in the synthesis of related compounds have been found to be restricted by the reaction environment . .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparación Con Compuestos Similares

Similar Compounds

Roflumilast: The parent compound, also a PDE4 inhibitor, used in the treatment of COPD.

Cilomilast: Another PDE4 inhibitor with similar therapeutic applications.

Difluoromethoxy Compounds: Compounds such as desflurane, enflurane, and isoflurane, which contain the difluoromethoxy group and are used as anesthetics.

Uniqueness

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is unique due to its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which enhance its selectivity and potency as a PDE4 inhibitor. This makes it a promising candidate for further research and development in the treatment of inflammatory diseases .

Propiedades

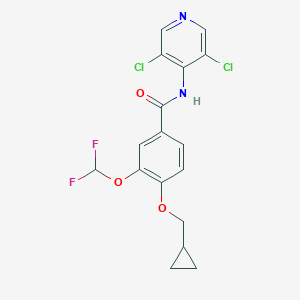

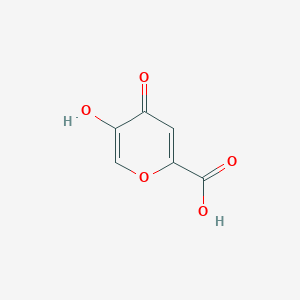

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNCCFGMEHFNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460726 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-43-6 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?

A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:

- Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].

- Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].

- Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].

Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?

A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)